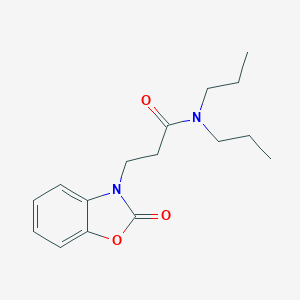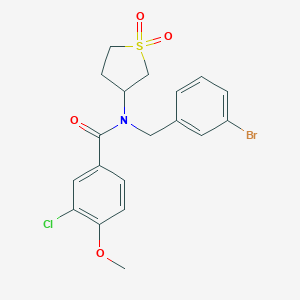![molecular formula C11H18N4O B362585 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine CAS No. 313219-62-4](/img/structure/B362585.png)
2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine” is a chemical compound with the molecular formula C11H18N4O . It is related to N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride, which has a CAS Number of 1235440-71-7 .
Molecular Structure Analysis
The InChI code for the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 1S/C11H18N4O.2ClH/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15;;/h1-2,9H,3-8,12H2,(H,13,14);2*1H .Physical And Chemical Properties Analysis
The molecular weight of the related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride is 295.21 . It is a powder that is stored at room temperature .Mechanism of Action
The mechanism of action of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, this compound has been shown to modulate the activity of certain transcription factors, which are involved in gene expression and can contribute to disease development.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that this compound can modulate the activity of various enzymes, including protein kinases, phosphatases, and dehydrogenases. Additionally, this compound has been shown to affect the expression of genes involved in glucose metabolism, inflammation, and cell survival. Physiologically, this compound has been shown to regulate glucose levels, improve insulin sensitivity, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. Additionally, this compound has been shown to have a range of biological activities, making it a versatile tool for studying various disease pathways. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues may vary. Additionally, this compound may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine. One area of interest is its potential use in combination with other drugs for cancer treatment. Studies have shown that this compound can enhance the effectiveness of certain chemotherapy drugs, and further research is needed to determine the optimal combination and dosing regimen. Additionally, this compound has shown promise in the treatment of neurodegenerative disorders, and further research is needed to determine its potential use in this area. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues.
Synthesis Methods
The synthesis of 2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyridine with morpholine, followed by reduction with sodium borohydride, and subsequent reaction with 2-bromoethylamine. The final product is purified through column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
2-N-[2-(morpholin-4-yl)ethyl]pyridine-2,5-diamine has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. This compound has also been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Safety and Hazards
The related compound N4-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)pyridine-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSWHQJAVWBTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
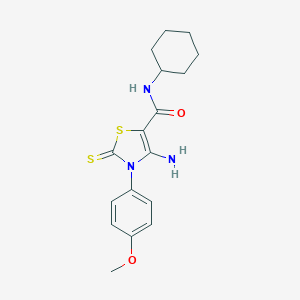
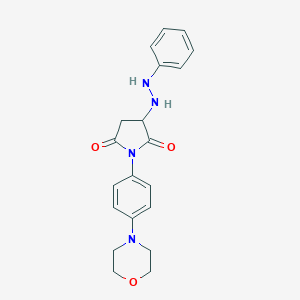
![2-[5-(Methylethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B362522.png)
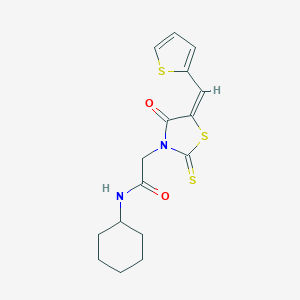
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(2-methylpropoxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B362526.png)
